4-Chlorobenzofuran

Vue d'ensemble

Description

Benzofuran and its derivatives, including 4-Chlorobenzofuran, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be obtained through synthetic reactions . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

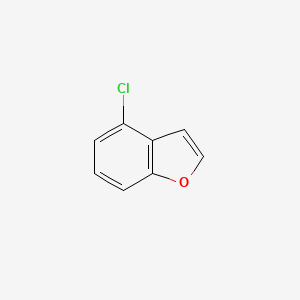

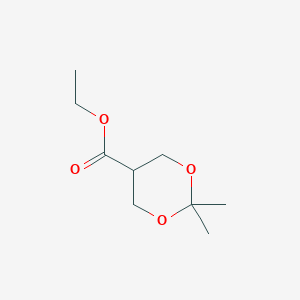

The chemical structure of benzofuran is composed of fused benzene and furan rings . The molecular structure of 4-Chlorobenzofuran-3(2H)-one is a white to pale yellow crystalline powder with a molecular weight of 246.66 g/mol.Chemical Reactions Analysis

The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . Titrations involve measuring the volume of a titrant solution required to completely react with a sample solution .Physical And Chemical Properties Analysis

4-Chlorobenzofuran-3(2H)-one is a white to pale yellow crystalline powder with a molecular weight of 246.66 g/mol. It has a melting point of 112-115°C and a boiling point of 375.7°C at 760 mmHg.Applications De Recherche Scientifique

Anticancer Activity

Specific Scientific Field

Summary of the Application

Benzofuran derivatives, including 4-Chlorobenzofuran, have shown potential anticancer activity. They have been found to inhibit the proliferation of various human cancer cell lines .

Methods of Application or Experimental Procedures

In one study, a series of fourteen apoptotic anticancer derivatives were developed using the Allosteric cannabinoid receptor type 1 (CB1) modulator 5-chlorobenzofuran-2-carboxamides. Each compound was then tested to evaluate its antiproliferative activity against the human mammary gland epithelial cell line (MCF-10A) via cell viability assays .

Results or Outcomes

The 4-fluoro and 4-chloro substituted derivatives exhibited the highest potency against both cells HL-60 and K562 with IC 50 = 2.64–2.82 μM. The mechanism of the study proved that compound 67g induced apoptosis in HL-60 and K562 cell lines, and affected the expression of MNK/eIF4E axis-related proteins .

Antimicrobial Activity

Specific Scientific Field

Summary of the Application

Benzofuran-based compounds, including 4-Chlorobenzofuran, have been studied for their antimicrobial properties .

Total Synthesis of Natural Products

Specific Scientific Field

Summary of the Application

4-Chlorobenzofuran is used in the total synthesis of natural products containing benzofuran rings . These natural products have complex structures and are being studied for possible biological activities .

Enhancement of Insulin Sensitivity

Specific Scientific Field

Summary of the Application

Machicendiol 4, a benzofuran isolated from the extracts of Machilus glaucescens, has been long used as traditional medicine in the treatment of asthma, rheumatism, and ulcers . It has been found that 2,5-disubstituted benzofurans, including 4-Chlorobenzofuran, are particularly active in enhancement of insulin sensitivity .

Antiviral Activity

Summary of the Application

Benzofuran compounds, including 4-Chlorobenzofuran, have been found to exhibit antiviral activities . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Treatment of Skin Diseases

Specific Scientific Field

Summary of the Application

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Safety And Hazards

Orientations Futures

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years . There is a need to collect the latest information in this promising area .

Propriétés

IUPAC Name |

4-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIRGDBCGVDPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436848 | |

| Record name | 4-chlorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzofuran | |

CAS RN |

257864-14-5 | |

| Record name | 4-chlorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)